molecular formula C12H17NO3 B8600426 N-[2-Hydroxy-2-(3-methoxyphenyl)ethyl]propionamide

N-[2-Hydroxy-2-(3-methoxyphenyl)ethyl]propionamide

Cat. No. B8600426
M. Wt: 223.27 g/mol
InChI Key: DFXKGINDQPTQTM-UHFFFAOYSA-N
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Description

N-[2-Hydroxy-2-(3-methoxyphenyl)ethyl]propionamide is a useful research compound. Its molecular formula is C12H17NO3 and its molecular weight is 223.27 g/mol. The purity is usually 95%.
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properties

Product Name

N-[2-Hydroxy-2-(3-methoxyphenyl)ethyl]propionamide

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

N-[2-hydroxy-2-(3-methoxyphenyl)ethyl]propanamide

InChI

InChI=1S/C12H17NO3/c1-3-12(15)13-8-11(14)9-5-4-6-10(7-9)16-2/h4-7,11,14H,3,8H2,1-2H3,(H,13,15)

InChI Key

DFXKGINDQPTQTM-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NCC(C1=CC(=CC=C1)OC)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Triethylamine (52 ml, 0.37 mol) was added to the amine from example 1 (31.3 g, 0.19 mol) in dichloromethane (400 ml) and reaction mixture stirred under an atmosphere of nitrogen gas at 0° C. for 10 minutes. Propionyl chloride (16.3 ml, 0.19 mol) was added and after stirring for 30 minutes, the reaction temperature was raised to room temperature for a further 5 hours. The reaction mixture was quenched 1N HCl (aq) (100 ml) and then extracted with dichloromethane (2×50 ml). The organic fractions were combined, dried over anhydrous magnesium sulphate, filtered and concentrated in vacuo to give the title compound as a colourless oil that crystallised on standing to white crystals (28 g, 0.13 mol, 67%). 1H NMR (CDCl3, 400 MHz) δ: 1.18 (t, 3H), 2.22 (q, 2H), 2.51 (bs, 1H), 3.31 (m, 1H), 3.71 (dd, 1H), 3.80 (s, 3H), 4.81 (m, 1H), 5.95 (bs, 1H), 6.80 (d 1H), 6.90 (d 1H), 6.91 (s, 1H), 7.22 (t, 1H). LRMS: m/z 224. Mpt: 77-78° C. Analysis found C, 63.86; H, 7.82; N, 6.28%. C12H17NO30.1H2O requires C, 64.04; H, 7.70; N, 6.22%.
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